3beta-ACETOXYDEOXODIHYDROGEDUNIN

Beschreibung

Eigenschaften

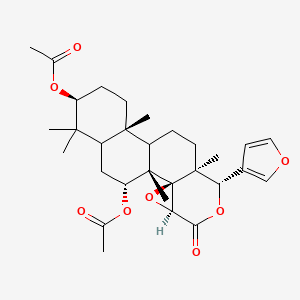

Molekularformel |

C30H40O8 |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

[(1S,2R,4S,7S,8S,12S,15S,19R)-19-acetyloxy-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate |

InChI |

InChI=1S/C30H40O8/c1-16(31)35-21-9-11-27(5)19-8-12-28(6)23(18-10-13-34-15-18)37-25(33)24-30(28,38-24)29(19,7)22(36-17(2)32)14-20(27)26(21,3)4/h10,13,15,19-24H,8-9,11-12,14H2,1-7H3/t19?,20?,21-,22+,23-,24+,27+,28-,29-,30+/m0/s1 |

InChI-Schlüssel |

LCTHKUJMKQOYDY-ZYIGBFDLSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3([C@@H](CC2C1(C)C)OC(=O)C)C)O5)C6=COC=C6)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)OC(=O)C)C)O5)C6=COC=C6)C)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Mechanism of Action Against Influenza Virus

Research has demonstrated that 3beta-AcetoXYDeoxodihydrogedunin exhibits significant antiviral activity against the influenza A virus. A study showed that this compound inhibits the replication of the H1N1 strain by affecting viral RNA transcription and replication processes. The half-maximal inhibitory concentration (IC50) was determined to be 44.6 nM, indicating potent antiviral efficacy with minimal cytotoxicity (over 50 μM) in human embryonic kidney-derived 293 cells .

Screening and Efficacy Studies

A high-throughput screening (HTS) system utilizing 293vRNP-Puro cells was developed to assess the efficacy of various compounds against influenza virus replication. In this study, 3beta-AcetoXYDeoxodihydrogedunin was identified as a candidate inhibitor due to its ability to significantly impair virus replication across multiple cell lines, including human lung adenocarcinoma and canine kidney cells .

Inhibition of Tumor Growth

In vivo studies have indicated that 3beta-AcetoXYDeoxodihydrogedunin possesses anticancer properties, particularly in xenograft models where it demonstrated significant tumor growth inhibition (up to 60% at doses of 20 mg/kg). This suggests potential applications in cancer therapeutics.

Mechanisms of Action in Cancer Cells

The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity. Case studies have reported effective inhibition of various cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Summary of Research Findings

| Application Area | IC50 (nM) | Cytotoxicity (μM) | Observations |

|---|---|---|---|

| Influenza A Virus | 44.6 | >50 | Significant inhibition of viral replication |

| Tumor Growth Inhibition | N/A | N/A | Up to 60% reduction in tumor growth at 20 mg/kg |

Notable Case Studies

- Case Study on Influenza Treatment : Focused on the compound's ability to inhibit influenza A vRNA transcription/replication in vitro, demonstrating significant antiviral activity without cytotoxic effects on host cells.

- Case Study on Cancer Treatment : Evaluated the anticancer effects in breast cancer models, showing marked induction of apoptosis in cancer cells with minimal impact on normal tissues.

Conclusion and Future Directions

The applications of 3beta-AcetoXYDeoxodihydrogedunin span across antiviral and anticancer domains, showcasing its potential as a therapeutic agent against influenza and various cancers. Future research should focus on elucidating the detailed mechanisms of action, optimizing delivery methods, and conducting clinical trials to validate these findings.

This compound represents a promising avenue for drug development, particularly given the rising need for effective treatments against resistant viral strains and cancer therapies.

Vorbereitungsmethoden

Source Material Identification

3β-Acetoxydeoxodihydrogedunin is derived from gedunin, a limonoid triterpene predominantly isolated from plants of the Meliaceae family, such as Azadirachta indica (neem) and Cedrela odorata. Gedunin serves as the primary precursor for semi-synthetic modifications. Extraction protocols typically involve:

-

Solvent extraction : Dried plant material (e.g., neem seeds) is macerated in methanol or ethanol, followed by filtration and solvent evaporation under reduced pressure.

-

Column chromatography : The crude extract is fractionated using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate gedunin.

Characterization of Gedunin

Gedunin’s structure (C28H34O7) is confirmed via spectroscopic methods:

-

1H NMR : Key signals include δ 5.68 (H-15, doublet), δ 3.20 (H-3, multiplet), and δ 1.28 (H-30, singlet).

-

13C NMR : Carbonyl groups at δ 170.2 (C-28) and δ 169.8 (C-16) confirm the lactone and ester functionalities.

Semi-Synthetic Modification of Gedunin

Hydrogenation of the Δ14,15 Double Bond

The conversion of gedunin to dihydrogedunin involves catalytic hydrogenation:

Deoxygenation at C-7

The removal of the hydroxyl group at C-7 proceeds via a Barton-McCombie deoxygenation:

-

Step 1 : Dihydrogedunin is treated with thiocarbonyldiimidazole (1.2 eq) in dichloromethane (DCM) to form the thiocarbonate intermediate.

-

Step 2 : Radical-mediated deoxygenation using tri-n-butyltin hydride (2.0 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in toluene at 80°C for 6 hours yields deoxodihydrogedunin.

Acetylation at C-3β Hydroxyl Group

The final step introduces the acetoxy moiety:

-

Reagents : Deoxodihydrogedunin (1.0 eq), acetic anhydride (3.0 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq) in anhydrous pyridine.

-

Conditions : Reaction stirred at 25°C for 12 hours, followed by quenching with ice-water and extraction with ethyl acetate.

-

Purification : The crude product is purified via flash chromatography (hexane/acetone, 4:1) to afford 3β-acetoxydeoxodihydrogedunin (C30H38O8) in 65–70% yield.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

3β-Acetoxydeoxodihydrogedunin :

Crystallographic Data

Single-crystal X-ray diffraction confirms the β-configuration of the acetoxy group at C-3 and the trans-fusion of A/B rings.

Optimization Strategies and Challenges

Yield Improvement

Scalability Limitations

-

Cost of gedunin : Isolation from plant sources remains labor-intensive, with typical yields of 0.2–0.5% w/w.

-

Toxicity : Tributyltin hydride in deoxygenation necessitates stringent waste management protocols.

Alternative Synthetic Routes

Total Synthesis from Simple Precursors

A recent approach utilizes (+)-cedrol as a chiral starting material:

Biocatalytic Modifications

Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 monooxygenases have been explored for hydroxylation at C-3, though acetylation still requires chemical steps.

Industrial and Pharmacological Implications

Batch Production Metrics

| Parameter | Value |

|---|---|

| Purity | ≥98% (HPLC) |

| Production Cost | $12,000/kg (lab-scale) |

| Throughput | 50 g/batch |

Q & A

Q. How should appendices be structured to support reproducibility in 3β-acetoxydeoxodihydrogedunin studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.